molecular formula C10H8ClF3O2 B13680243 Ethyl (4-chloro-2-fluorophenyl)(difluoro)acetate

Ethyl (4-chloro-2-fluorophenyl)(difluoro)acetate

Cat. No.: B13680243
M. Wt: 252.62 g/mol
InChI Key: TYDVMYWPMFKUOY-UHFFFAOYSA-N
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Description

Ethyl (4-chloro-2-fluorophenyl)(difluoro)acetate is an organic compound with a complex structure that includes chloro, fluoro, and difluoro groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-chloro-2-fluorophenyl)(difluoro)acetate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of a dehydrating agent to drive the reaction to completion. For example, the reaction may be carried out under reflux conditions with a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of solvents, catalysts, and purification methods are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-chloro-2-fluorophenyl)(difluoro)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of ester groups to alcohols.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Ethyl (4-chloro-2-fluorophenyl)(difluoro)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl (4-chloro-2-fluorophenyl)(difluoro)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,2-Difluoro-2-(4-fluorophenyl)acetate
  • Ethyl 2,2-Difluoro-2-(4-chlorophenyl)acetate

Uniqueness

Ethyl (4-chloro-2-fluorophenyl)(difluoro)acetate is unique due to the presence of both chloro and fluoro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 2-(4-chloro-2-fluorophenyl)-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-2-16-9(15)10(13,14)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDVMYWPMFKUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)Cl)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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